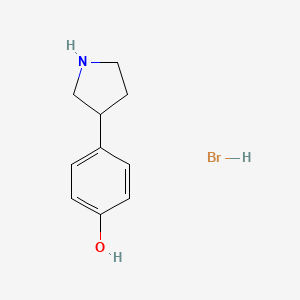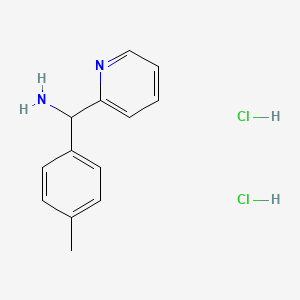
(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride
Vue d'ensemble
Description
“(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1803566-97-3 . It has a molecular weight of 271.19 . The IUPAC name for this compound is pyridin-2-yl (p-tolyl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2.2ClH/c1-10-5-7-11(8-6-10)13(14)12-4-2-3-9-15-12;;/h2-9,13H,14H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Applications De Recherche Scientifique
Anticonvulsant Agents
Schiff bases derived from 3-aminomethyl pyridine, including similar compounds to (4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride, have been synthesized and studied for anticonvulsant activity. These compounds showed potential as seizures protection agents in various models employed (Pandey & Srivastava, 2011).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes of Schiff bases related to this compound have demonstrated enhanced cellular uptake and remarkable photocytotoxicity in cancer cells. These complexes have shown significant potential in targeting and killing cancer cells upon light exposure, indicating their applicability in photodynamic therapy (Basu et al., 2015).
Antiosteoclast Activity
Compounds synthesized from (±)-piperidin-2-yl-methanamine, closely related to this compound, have shown moderate to high antiosteoclast activity. These findings suggest potential applications in treating diseases related to bone resorption (Reddy et al., 2012).
Catalysis
Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, structurally similar to this compound, have been used in catalytic applications, including the Suzuki-Miyaura reaction. These compounds have shown good catalytic activity and selectivity in various reactions (Roffe et al., 2016).
Antimicrobial Evaluation
Schiff’s bases and aryl aminomethyl derivatives of compounds structurally related to this compound have been tested for antibacterial and antifungal activity, showing potential as antimicrobial agents (Kansagara et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Analyse Biochimique
Biochemical Properties
(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinases, which are crucial for regulating cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of protein kinases, which play a pivotal role in cell signaling . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s metabolism is an important aspect of its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can affect its activity and function, making it an important aspect of its biochemical properties.
Propriétés
IUPAC Name |
(4-methylphenyl)-pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10-5-7-11(8-6-10)13(14)12-4-2-3-9-15-12;;/h2-9,13H,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCSICZJMIXDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



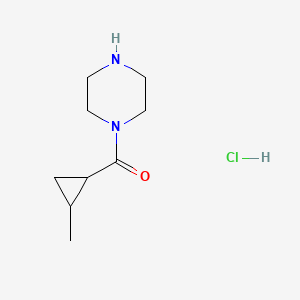
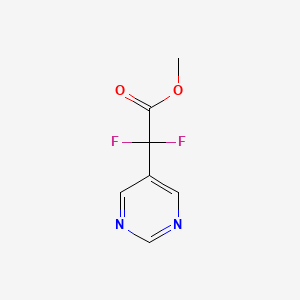
![1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1433951.png)
![(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol](/img/structure/B1433952.png)
![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid](/img/structure/B1433954.png)

![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1433959.png)

![Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1433962.png)

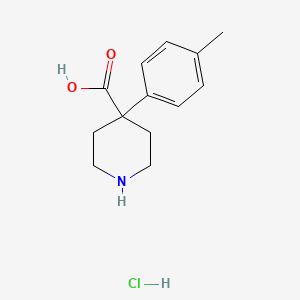
![4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433966.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1433968.png)
